Lipophilicity and pKa vs Parent Acid
The introduction of bromine at the 4-position substantially alters the physicochemical profile compared with the parent quinoline-6-carboxylic acid. 4-Bromoquinoline-6-carboxylic acid exhibits a computed LogP of 2.28 (JChem) and an XLogP3-AA of 2.4, versus a LogP of 0.75 for unsubstituted quinoline-6-carboxylic acid [1][2]. The acid dissociation constant (pKa) shifts from 2.81 (unsubstituted) to 3.71 (4-bromo), a ΔpKa of +0.90 units, indicating that the electron-withdrawing bromine atom reduces acidity of the carboxylic acid group [1][2]. At physiological pH 7.4, the computed LogD is –0.77 (4-bromo) versus –1.49 (unsubstituted), a difference of 0.72 log units that reflects enhanced membrane permeability potential [1][2].
| Evidence Dimension | Computed LogP (lipophilicity) and acid pKa |
|---|---|
| Target Compound Data | LogP = 2.28 (JChem); XLogP3-AA = 2.4; pKa = 3.71; LogD (pH 7.4) = –0.77 |
| Comparator Or Baseline | Quinoline-6-carboxylic acid: LogP = 0.75 (JChem); pKa = 2.81; LogD (pH 7.4) = –1.49 |
| Quantified Difference | ΔLogP = +1.53; ΔpKa = +0.90; ΔLogD (pH 7.4) = +0.72 |
| Conditions | JChem computed properties via ChemBase; XLogP3-AA via PubChem; all values predicted, not experimentally measured |
Why This Matters
The 1.53-unit increase in LogP directly impacts chromatographic retention, membrane permeability in cell-based assays, and formulation behaviour, making the brominated compound a more suitable choice when higher lipophilicity is required for target engagement or blood–brain barrier penetration studies.
- [1] ChemBase. 4-Bromoquinoline-6-carboxylic acid – Calculated Properties. http://en.chembase.cn/molecule-67749.html (accessed via ChemBase). JChem pKa = 3.71; LogP = 2.28; LogD (pH 5.5) = 0.71; LogD (pH 7.4) = –0.77. View Source
- [2] ChemBase. Quinoline-6-carboxylic acid – Calculated Properties. http://en.chembase.cn/molecule-12639.html (accessed via ChemBase). JChem pKa = 2.81; LogP = 0.75; LogD (pH 5.5) = –0.01; LogD (pH 7.4) = –1.49. View Source
